

stability and reactivity of 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene

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Compound of Interest

Compound Name:	1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene
Cat. No.:	B1313637

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An In-depth Technical Guide to the Stability and Reactivity of **1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and reactivity of **1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene**, a silyl ketene acetal widely employed as a nucleophilic reagent in organic synthesis.

Chemical Properties and Stability

1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene, with the CAS number 31469-16-6, is a flammable liquid that requires careful handling and storage.[\[1\]](#) To ensure its integrity, it should be stored in a tightly sealed container in a dry, well-ventilated location, away from sources of heat and ignition.[\[1\]](#)

Table 1: Physical and Chemical Properties

Property	Value
Molecular Formula	C ₉ H ₂₀ O ₂ Si
Molecular Weight	188.34 g/mol [2]
Appearance	Flammable liquid [1]
Storage	Store in a dry, well-ventilated place away from heat and ignition sources. Keep container tightly closed. [1]

Silyl ketene acetals, in general, are susceptible to hydrolysis. The mechanism involves the protonation of the enol ether oxygen, followed by the attack of water and subsequent cleavage of the silicon-oxygen bond. While specific kinetic data for the hydrolysis of **1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene** is not readily available in the literature, it is crucial to handle the compound under anhydrous conditions to prevent its decomposition.

Thermal rearrangement of related α -silyl carbinols can occur via a Brook rearrangement, which involves the intramolecular migration of a silyl group from carbon to oxygen.[\[3\]](#)[\[4\]](#)[\[5\]](#) This process is driven by the formation of a strong silicon-oxygen bond.[\[3\]](#)[\[5\]](#) Although specific studies on the thermal decomposition of **1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene** are limited, the possibility of such rearrangements should be considered at elevated temperatures.

Reactivity

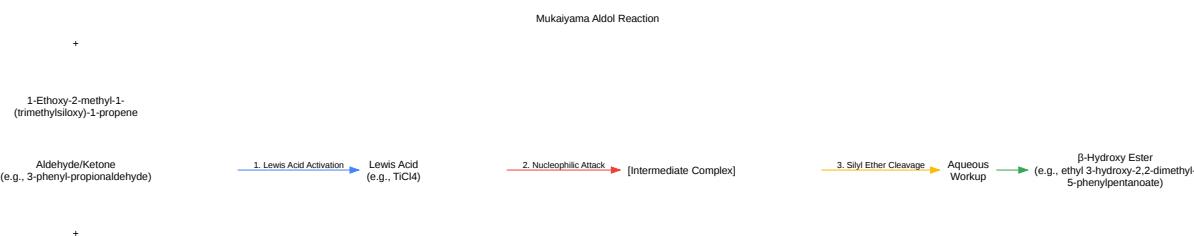
1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene is primarily utilized as a potent nucleophile in various carbon-carbon bond-forming reactions. Its reactivity stems from the electron-rich double bond, which readily attacks electrophilic centers.

Mukaiyama Aldol Reaction

The most prominent application of this silyl ketene acetal is in the Mukaiyama aldol reaction, a Lewis acid-catalyzed aldol addition of an enol silane to a carbonyl compound.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) This reaction provides a versatile method for the synthesis of β -hydroxy esters.

A specific example is the reaction of **1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene** with 3-phenyl-propionaldehyde. This reaction, conducted in hexane at 0 °C, yields ethyl 3-hydroxy-2,2-dimethyl-5-phenylpentanoate with a 50% yield.[2]

General Reaction Scheme:



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Caption: General workflow of the Mukaiyama Aldol Reaction.

Reactions with Other Electrophiles

Beyond aldehydes and ketones, silyl ketene acetals like **1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene** are expected to react with a range of other electrophiles, including:

- **Imines:** In reactions analogous to the Mukaiyama aldol reaction, silyl ketene acetals can add to imines or their activated counterparts (e.g., iminium ions) to produce β-amino esters. These reactions are often catalyzed by Lewis acids.

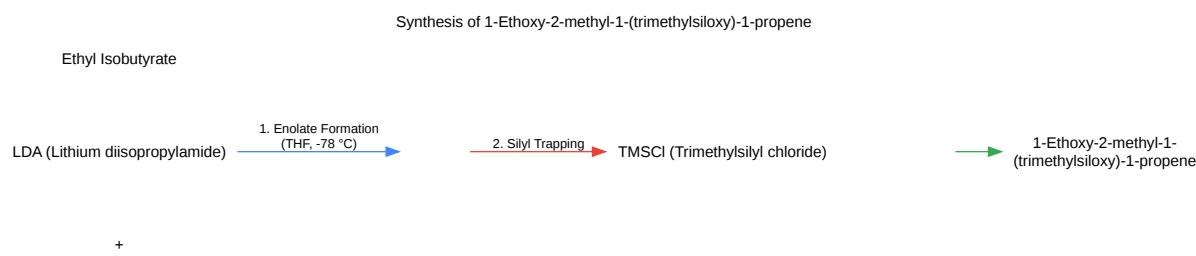
- Enones: Silyl ketene acetals can participate in Michael additions (1,4-conjugate additions) to α,β -unsaturated carbonyl compounds (enones). This reaction, also typically promoted by a Lewis acid, leads to the formation of 1,5-dicarbonyl compounds.

Experimental Protocols

Synthesis of 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene

A general and widely adopted method for the synthesis of silyl ketene acetals involves the reaction of an ester with a strong, non-nucleophilic base to form an enolate, which is then trapped with a silyl halide.

Reaction Scheme for Synthesis:



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Caption: General synthetic route to silyl ketene acetals.

Detailed Experimental Protocol (General Procedure):

- Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer is assembled.

- Solvent and Base: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by cooling to -78 °C in a dry ice/acetone bath. A solution of lithium diisopropylamide (LDA) in THF is then added dropwise via syringe.
- Ester Addition: Ethyl isobutyrate is added dropwise to the stirred LDA solution at -78 °C. The mixture is stirred for a specified period to ensure complete enolate formation.
- Silylating Agent: Trimethylsilyl chloride (TMSCl) is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to proceed for a set time.
- Workup: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- Purification: The crude product is purified by distillation under reduced pressure to afford the pure **1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene**.

Mukaiyama Aldol Reaction with an Aldehyde

Detailed Experimental Protocol (General Procedure):

- Apparatus Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with the aldehyde and a suitable anhydrous solvent (e.g., dichloromethane).
- Lewis Acid Addition: The solution is cooled to the desired temperature (e.g., -78 °C), and a Lewis acid (e.g., a solution of titanium tetrachloride in dichloromethane) is added dropwise. The mixture is stirred for a short period.
- Silyl Ketene Acetal Addition: **1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene** is added dropwise to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
- Workup: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The mixture is filtered through celite, and the filtrate is extracted with an organic solvent. The

combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

- Purification: The crude product is purified by column chromatography on silica gel to yield the desired β -hydroxy ester.

Conclusion

1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene is a valuable and versatile reagent in organic synthesis, particularly for the construction of carbon-carbon bonds through reactions like the Mukaiyama aldol addition. Its stability is contingent on maintaining anhydrous conditions to prevent hydrolysis. Understanding its reactivity profile with various electrophiles allows for its strategic application in the synthesis of complex molecules, making it an important tool for researchers in the fields of chemistry and drug development.

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